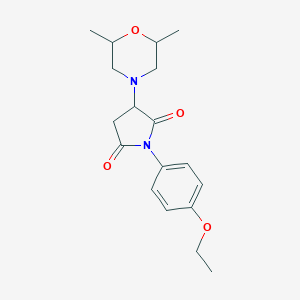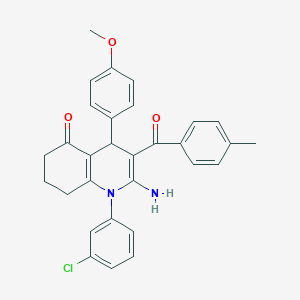
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, also known as DMEMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been synthesized through various methods. In
作用机制
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is not fully understood, but it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to modulate the activity of neurotransmitters and receptors involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have various biochemical and physiological effects. It has been reported to decrease the production of inflammatory cytokines and chemokines, reduce tumor growth, and decrease oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has some limitations, including its low bioavailability and toxicity at high doses.
未来方向
There are several future directions for the study of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the study of its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies can also be conducted to elucidate the mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione and its potential targets for therapeutic intervention.
Conclusion:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and viral infections. Further studies are needed to optimize its synthesis method, improve its bioavailability and efficacy, and elucidate its mechanism of action and potential targets for therapeutic intervention.
合成方法
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods, including the reaction of 4-ethoxyphenylhydrazine with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with succinic anhydride. Another method involves the reaction of 4-ethoxybenzaldehyde with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with maleic anhydride. These methods have been reported in various research articles and have been optimized for higher yields.
科学研究应用
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have anti-viral properties and has been studied for its potential use in the treatment of viral infections.
属性
产品名称 |
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-(2,6-dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O4/c1-4-23-15-7-5-14(6-8-15)20-17(21)9-16(18(20)22)19-10-12(2)24-13(3)11-19/h5-8,12-13,16H,4,9-11H2,1-3H3 |
InChI 键 |
RRKNXTICRCMJAJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)











